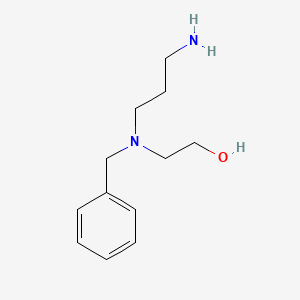

2-((3-Aminopropyl)(benzyl)amino)ethan-1-ol

Description

2-((3-Aminopropyl)(benzyl)amino)ethan-1-ol is a secondary amine derivative featuring a benzyl group, a 3-aminopropyl chain, and a hydroxyethyl moiety. These compounds often serve as intermediates for pharmaceuticals, ligands, or catalysts due to their amine functionality and tunable hydrophobicity. For instance, describes 2-((3-Aminopropyl)methylamino)ethanol, a closely related compound where the benzyl group is replaced by methyl, highlighting the structural flexibility of this class .

Properties

IUPAC Name |

2-[3-aminopropyl(benzyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c13-7-4-8-14(9-10-15)11-12-5-2-1-3-6-12/h1-3,5-6,15H,4,7-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXULHAPWRKOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCCN)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Aminopropyl)(benzyl)amino)ethan-1-ol typically involves the reaction of benzylamine with 3-aminopropylamine in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((3-Aminopropyl)(benzyl)amino)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-((3-Aminopropyl)(benzyl)amino)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-((3-Aminopropyl)(benzyl)amino)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Benzyl vs.

- Polar vs. Nonpolar Chains: Methoxypropyl substituents () increase hydrophilicity, whereas benzyl groups enhance lipophilicity, affecting solubility and membrane permeability .

Physicochemical and Spectroscopic Data

Table 2: NMR and Analytical Comparison

Trends :

- Aromatic protons (δ ~7.2–7.4 ppm) are consistent across benzyl-containing analogs.

- Hydroxyethyl protons appear at δ ~3.5–3.7 ppm, with shifts influenced by adjacent substituents.

Biological Activity

2-((3-Aminopropyl)(benzyl)amino)ethan-1-ol, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 223.31 g/mol. The compound features an amino alcohol structure that allows it to interact with various biological targets, influencing enzyme activity and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to bind to enzymes and receptors. This binding alters their activity, leading to various physiological effects. The compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in treating neurodegenerative diseases like Alzheimer's.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on AChE and butyrylcholinesterase (BuChE). In a study evaluating several compounds, it was found that modifications to the benzylamine moiety enhanced the inhibitory potency against AChE, with some derivatives showing IC values in the low micromolar range .

Table 1: Inhibition Potency of Related Compounds

| Compound Name | Target Enzyme | IC (μM) |

|---|---|---|

| Compound A | AChE | 0.268 |

| Compound B | BuChE | 3.33 |

| This compound | AChE/BuChE | TBD |

Neuroprotective Effects

The compound has demonstrated neuroprotective properties against amyloid-beta (Aβ) toxicity. In vitro studies indicated that it could reduce Aβ aggregation, a hallmark of Alzheimer's pathology, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Study on Cholinesterase Inhibition

In a comparative study involving various derivatives of benzylamine, this compound was tested for its ability to inhibit cholinesterases. The results showed that while many compounds had limited activity, this particular compound displayed moderate inhibition at concentrations around 10 μM .

Neuroprotective Mechanism Investigation

Another study explored the neuroprotective mechanism of this compound against Aβ-induced toxicity in neuronal cell cultures. The findings indicated that it significantly reduced cell death and improved cell viability when co-treated with Aβ . This suggests that the compound could be further investigated for its potential role in Alzheimer’s disease treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.